N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

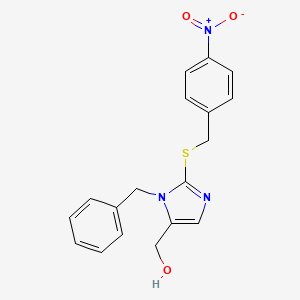

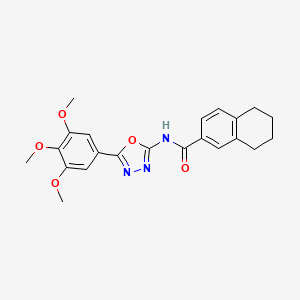

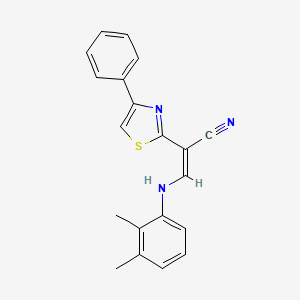

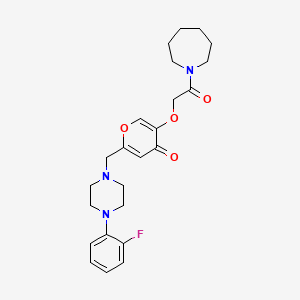

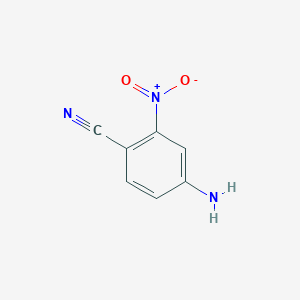

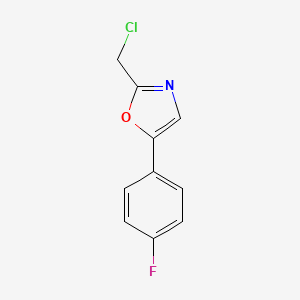

The compound contains a 3,4,5-trimethoxyphenyl moiety , which is a common structure in many bioactive compounds. It also contains an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom, two nitrogen atoms, and two carbon atoms. Oxadiazoles are known for their wide range of biological activities.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the 3,4,5-trimethoxyphenyl moiety would likely have a significant impact on its overall structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. The oxadiazole ring and the 3,4,5-trimethoxyphenyl moiety could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the oxadiazole ring and the 3,4,5-trimethoxyphenyl moiety could affect its solubility, stability, and reactivity .Applications De Recherche Scientifique

Anticancer Activity

A variety of studies have explored the anticancer potential of compounds related to N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated significant anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021). Another study on 1,3,4-oxadiazole derivatives found one compound to be notably active against breast cancer cells, while others showed moderate activity (Salahuddin et al., 2014).

Antimycobacterial Activity

Compounds with a structure similar to this compound have demonstrated antimycobacterial properties. For example, N-alkoxyphenylhydroxynaphthalenecarboxamides showed significant activity against various mycobacterial strains, with some derivatives showing higher activity than standard drugs like rifampicin (Goněc et al., 2016).

Inhibition of Nitric Oxide Production

Naphthalene derivatives have been synthesized and tested for their effects on nitric oxide production in macrophage cells. Some compounds, such as N-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-yl)-carboxamide derivatives, were found to decrease nitrite levels in lipopolysaccharide-activated cells without exhibiting cytotoxic effects (Gurkan et al., 2011).

Antimicrobial Activity

Research on 1,3,4-oxadiazole derivatives has shown promising antimicrobial activities. A study on N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2021).

Antioxidant and Antineoplastic Activities

Some derivatives of tetrahydronaphthalene, which is structurally similar to the compound , have been found to exhibit antioxidant and antineoplastic activities. For example, a study on new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing various moieties revealed significant tumor inhibitory and antioxidant activities (Hamdy et al., 2013).

Mécanisme D'action

Target of Action

The primary targets of this compound are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, redox homeostasis, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin, a protein essential for the formation of the mitotic spindle during cell division . This leads to cell cycle arrest and ultimately cell death . The compound also inhibits Hsp90, a chaperone protein that assists in the proper folding of other proteins . Inhibition of Hsp90 can lead to the degradation of its client proteins, many of which are involved in cell growth and survival .

Biochemical Pathways

The compound affects several biochemical pathways due to its multi-targeted nature . For instance, by inhibiting tubulin, it affects the microtubule dynamics, disrupting the cell division process . By inhibiting Hsp90, it affects the protein folding pathway, leading to the degradation of misfolded proteins . The compound’s inhibition of TrxR affects the redox homeostasis within the cell .

Pharmacokinetics

Compounds with the trimethoxyphenyl (tmp) group, like this one, are known to exhibit good bioavailability .

Result of Action

The compound’s action results in notable anti-cancer effects . By inhibiting its targets, it disrupts critical cellular processes, leading to cell cycle arrest and cell death . Furthermore, it has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-27-17-11-16(12-18(28-2)19(17)29-3)21-24-25-22(30-21)23-20(26)15-9-8-13-6-4-5-7-14(13)10-15/h8-12H,4-7H2,1-3H3,(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLYZKZRMKYGBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-azaspiro[3.3]heptane; oxalic acid](/img/structure/B2877549.png)

![Methyl 2-[(1,4-dimethylpyrazol-3-yl)amino]acetate](/img/structure/B2877562.png)

![ethyl 3-{[(1,2-dimethyl-1H-indol-3-yl)(oxo)acetyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B2877568.png)